5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1223748-49-9
VCID: VC0168119
InChI: InChI=1S/C6H4Cl2O2S/c7-2-3-1-4(6(9)10)11-5(3)8/h1H,2H2,(H,9,10)
SMILES: C1=C(SC(=C1CCl)Cl)C(=O)O
Molecular Formula: C6H4Cl2O2S
Molecular Weight: 211.056

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid

CAS No.: 1223748-49-9

Cat. No.: VC0168119

Molecular Formula: C6H4Cl2O2S

Molecular Weight: 211.056

* For research use only. Not for human or veterinary use.

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid - 1223748-49-9

Specification

CAS No. 1223748-49-9
Molecular Formula C6H4Cl2O2S
Molecular Weight 211.056
IUPAC Name 5-chloro-4-(chloromethyl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H4Cl2O2S/c7-2-3-1-4(6(9)10)11-5(3)8/h1H,2H2,(H,9,10)
Standard InChI Key VZRDDHIAGXFXJZ-UHFFFAOYSA-N
SMILES C1=C(SC(=C1CCl)Cl)C(=O)O

Introduction

Chemical Properties and Structure

Structural Features

The structural architecture of 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid centers around a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The compound's distinctive features include:

  • A thiophene core providing aromatic character and stability

  • A carboxylic acid group (-COOH) at the 2-position, contributing to its acidic properties and potential for derivatization

  • A chlorine atom at the 5-position, enhancing reactivity in certain synthetic transformations

  • A chloromethyl group (-CH₂Cl) at the 4-position, providing an additional site for nucleophilic substitution reactions

The presence of both chlorine and chloromethyl groups significantly enhances the compound's reactivity and potential interaction with biological targets. These electron-withdrawing groups affect the electronic distribution within the molecule, influencing its behavior in chemical reactions and receptor binding. The chloromethyl group, in particular, serves as a versatile handle for further functionalization through various nucleophilic substitution reactions, making this compound a valuable building block in organic synthesis.

Synthesis Methods

Current Synthetic Approaches

Research Status and Future Directions

Current Research Limitations

Research on 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid appears to be in relatively early stages, with limited specific data available in the published literature. The current challenges in studying this compound include:

  • Synthesis optimization: Developing efficient, high-yield synthetic routes specifically for this compound

  • Comprehensive biological screening: Systematic evaluation of its biological activities across various targets and model systems

  • Structure-activity relationship studies: Understanding how the specific arrangement of functional groups contributes to its properties and activities

These limitations represent opportunities for future research to expand our understanding of this compound and its potential applications .

Future Research Directions

Several promising research directions could advance our understanding and utilization of 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid:

  • Development of improved synthetic methodologies: Focusing on regioselective functionalization of thiophene derivatives to achieve more efficient production of this compound

  • Comprehensive biological activity profiling: Systematic testing against various disease targets to identify promising therapeutic applications

  • Medicinal chemistry optimization: Using this compound as a scaffold for the development of libraries of derivatives with enhanced pharmacological properties

  • Materials science applications: Exploring the potential use of this compound in the development of functional materials leveraging its unique structural features

The reactive chloromethyl group, in particular, offers opportunities for creating diverse chemical libraries through straightforward substitution reactions, potentially enabling the discovery of novel bioactive compounds .

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